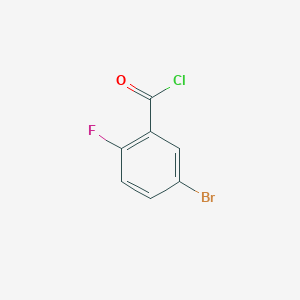

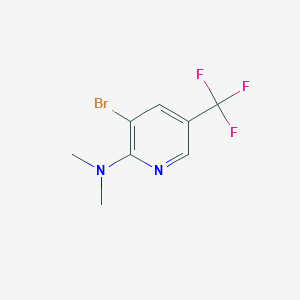

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Vue d'ensemble

Description

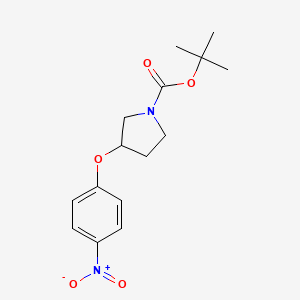

(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine, commonly referred to as 3-BTMP, is an organic compound used in a variety of applications, including scientific research. It is a colorless liquid with a pleasant odor and is soluble in water and most organic solvents. 3-BTMP has a wide range of biological activities and is used in a variety of scientific research applications.

Applications De Recherche Scientifique

Application in Organic Synthesis

Field

Summary of Application

The compound is used in the synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are widely applied in supramolecular chemistry, catalysis, and ion sensing .

Methods of Application

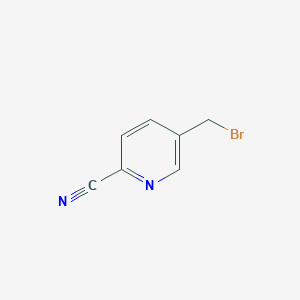

The compound is obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a Pd-catalyzed amination reaction in the presence of a Pd(dba)2/BINAP catalytic system .

Results or Outcomes

Four new ligands were prepared in good to high yields and characterized by NMR, IR spectroscopies, and mass spectrometry .

Application in Synthesis of Imidazole Containing Compounds

Field

Summary of Application

The compound could potentially be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Methods of Application

The specific methods of application in the synthesis of imidazole containing compounds are not mentioned in the source .

Results or Outcomes

The outcomes of its application in the synthesis of imidazole containing compounds are not specified in the source .

Application in Biological Potential of Indole Derivatives

Field

Summary of Application

The compound could potentially be used in the synthesis of indole derivatives . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons .

Methods of Application

The specific methods of application in the synthesis of indole derivatives are not mentioned in the source .

Results or Outcomes

The outcomes of its application in the synthesis of indole derivatives are not specified in the source .

Propriétés

IUPAC Name |

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDGOBXPPEITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206552 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

216765-95-6 | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216765-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)